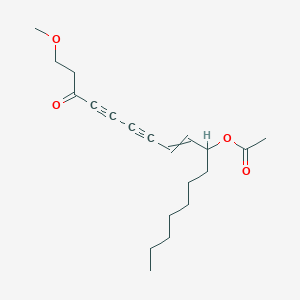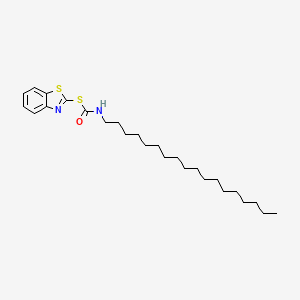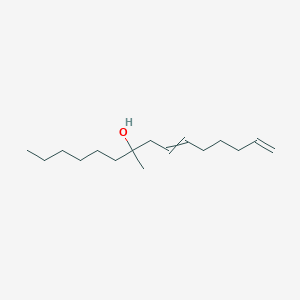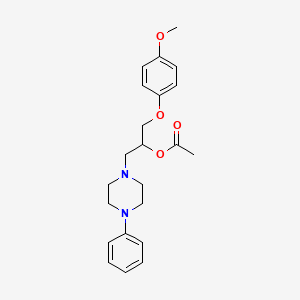
alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl group, and a methoxyphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate typically involves multiple steps, starting with the preparation of the piperazine ring and the phenyl group. One common method involves the nucleophilic aromatic substitution of a halogenated phenyl compound with a piperazine derivative. This is followed by the introduction of the methoxyphenoxy group through etherification reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the aromatic rings or the piperazine ring.
科学的研究の応用
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate involves its interaction with specific molecular targets and pathways. The piperazine ring and the phenyl group are known to interact with various receptors and enzymes, modulating their activity. The methoxyphenoxy moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
Methylphenidate: A stimulant used to treat ADHD, which shares a similar piperazine structure.
Phacetoperane: Another stimulant with a similar phenyl group and piperazine ring.
Rimiterol: A bronchodilator with structural similarities to the compound .
Uniqueness
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic processes.
特性
CAS番号 |
66307-60-6 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
[1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-yl] acetate |
InChI |
InChI=1S/C22H28N2O4/c1-18(25)28-22(17-27-21-10-8-20(26-2)9-11-21)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,22H,12-17H2,1-2H3 |
InChIキー |
OMEPRLXQXHXOBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


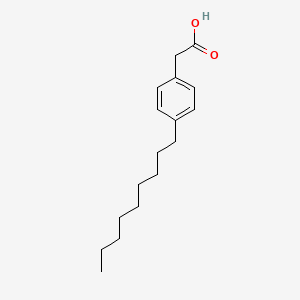
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

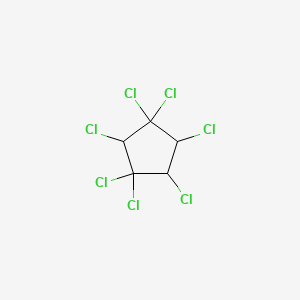


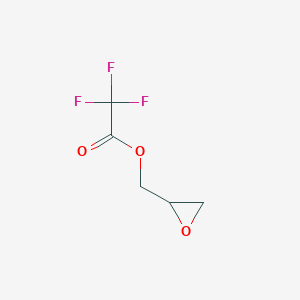
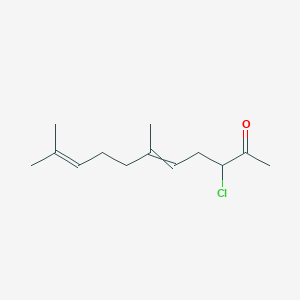
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
